Boc-D-Sec(Mob)-OH

Selenocysteine Deprotection Solid-Phase Peptide Synthesis Protecting Group Lability

For high-fidelity incorporation of D-selenocysteine with minimal racemization, choose Boc-D-Sec(Mob)-OH. Its Mob protecting group is cleaved under mild TFA, preserving acid-sensitive sequences and eliminating hazardous post-cleavage steps. This ensures maximum yield and enantiomeric purity in your SPPS workflows. Request your quote now to secure reliable, high-purity building blocks for your next breakthrough peptide.

Molecular Formula C16H23NO5Se
Molecular Weight 388.3 g/mol
Cat. No. B15250566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Sec(Mob)-OH
Molecular FormulaC16H23NO5Se
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C[Se]CC1=CC=C(C=C1)OC)C(=O)O
InChIInChI=1S/C16H23NO5Se/c1-16(2,3)22-15(20)17-13(14(18)19)10-23-9-11-5-7-12(21-4)8-6-11/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1
InChIKeyPGIJGHSKCAGAKC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-D-Sec(Mob)-OH: Protected D-Selenocysteine Building Block for Solid-Phase Peptide Synthesis


Boc-D-Sec(Mob)-OH (N-alpha-tert-butyloxycarbonyl-Se-(4-methoxybenzyl)-D-selenocysteine) is a protected amino acid derivative specifically designed for the incorporation of selenocysteine (Sec, the 21st proteinogenic amino acid) into peptides via tert-butyloxycarbonyl (Boc)-based solid-phase peptide synthesis (SPPS) [1]. The Boc group protects the Nα-amine, while the acid-labile 4-methoxybenzyl (Mob) group protects the highly reactive selenol (-SeH) side chain, preventing premature oxidation and undesired side reactions during chain assembly [2].

Boc-D-Sec(Mob)-OH Procurement: Why In-Class Substitution with Alternate Protecting Groups or L-Isomers Compromises Synthetic Fidelity


Generic substitution of Boc-D-Sec(Mob)-OH with a different Sec-protecting group (e.g., Sec(Bzl) or Sec(pMeOBzl)), an L-enantiomer (Boc-L-Sec(Mob)-OH), or a sulfur analog (Boc-D-Cys(Mob)-OH) is scientifically unsound due to fundamental differences in protecting group lability and stereochemical integrity that directly impact the yield, purity, and biological function of the final selenopeptide. As documented in the primary literature, the Mob protecting group on selenocysteine is significantly more acid-labile than the benzyl (Bzl) group, enabling its removal under mild, TFA-based conditions that preserve the integrity of acid-sensitive peptide sequences [1]. Furthermore, the chiral center in D-selenocysteine derivatives is susceptible to racemization during activation and coupling steps, with the extent of enantiomerization being both protecting-group and stereochemistry-dependent; Fmoc-protected Sec derivatives have been explicitly noted to undergo enantiomerization during coupling . These documented variations in chemical behavior render simple 'in-class' replacement a high-risk proposition that will almost certainly lead to synthetic failure, low yields, or the production of inactive, racemized peptide products.

Quantitative Evidence Guide: Differentiating Boc-D-Sec(Mob)-OH from Analogous Selenocysteine Building Blocks


Mob Protecting Group: Complete Removal Under Mild TFA-Based Cocktails vs. Harsh Deprotection of Benzyl Analogs

The 4-methoxybenzyl (Mob) group on selenocysteine, as present in Boc-D-Sec(Mob)-OH, is completely removed using a gentle and mild deprotection cocktail consisting of TFA/TES/thioanisole (96:2:2) incubated for 4 hours at 40 °C [1]. In contrast, the benzyl (Bzl) protecting group on selenocysteine is robust to these and other mild deprotection conditions (e.g., DTNP without thioanisole) and requires harsher, more toxic reagents for its removal [2].

Selenocysteine Deprotection Solid-Phase Peptide Synthesis Protecting Group Lability

Superior Acid Lability of Mob vs. Benzyl Protection Enables TFA-Mediated Global Deprotection in Boc-SPPS

The C-Se bond of the Sec(Mob) group, present in Boc-D-Sec(Mob)-OH, exhibits greater stability during synthesis than the acid-labile Sec(Trt) group, but is specifically designed to be cleaved under the TFA conditions routinely used for Boc removal and global deprotection in Boc-SPPS [1]. This contrasts sharply with the p-nitrobenzyl (pNB) protecting group for Sec, which was shown to remain completely intact after 1 hour of neat TFA treatment at temperatures ranging from 25 °C to 60 °C [2].

Boc-SPPS Protecting Group Orthogonality Acid Lability

Synthesis Yield for Boc-Protected Sec Building Blocks: 73-74% from L-Serine via Benzylic Protection

Synthetic routes to Boc-protected selenocysteine derivatives with benzylic selenium protection, specifically Boc-Sec(MBn)-OH and Boc-Sec(MPM)-OH, have been optimized to achieve high total yields of 73% and 74%, respectively, from the starting material L-serine in a five-step sequence [1]. While this study does not specifically quantify the yield for Boc-D-Sec(Mob)-OH, it demonstrates that this class of Boc-Sec(alkyl)-OH building blocks can be prepared with high efficiency and reproducibility.

Selenocysteine Synthesis Boc-SPPS Chemical Yield

Boc-Based SPPS Provides Higher Coupling Efficiencies than Fmoc for 'Difficult' Sequences, Mitigating Racemization Risk

In situ neutralization protocols in Boc-chemistry SPPS, which are directly applicable to the use of Boc-D-Sec(Mob)-OH, yield a significant increase in chain assembly efficiency, particularly for 'difficult' sequences that are prone to aggregation, compared to standard Boc or Fmoc chemistry SPPS [1]. Furthermore, Fmoc-protected selenocysteine derivatives have been explicitly reported to undergo enantiomerization during coupling, a risk that is mitigated by the use of Boc-protected Sec in optimized Boc-SPPS protocols .

Solid-Phase Peptide Synthesis Coupling Efficiency Boc vs. Fmoc Chemistry

Optimal Scientific and Industrial Use Cases for Boc-D-Sec(Mob)-OH


Synthesis of D-Selenocysteine-Containing Peptides Requiring Mild, One-Pot Global Deprotection

This compound is ideal for the solid-phase synthesis of peptides where the D-selenocysteine residue is to be incorporated and simultaneously deprotected with the Boc group during the final TFA cleavage step. The proven lability of the Mob group under mild TFA cocktails (TFA/TES/thioanisole, 40 °C, 4h) [1] ensures complete removal without requiring additional, potentially damaging, post-cleavage deprotection steps, thereby maximizing the yield of the desired selenol or diselenide-containing product.

Preparation of Enantiomerically Pure Peptides Containing D-Selenocysteine

When the stereochemical integrity of the D-selenocysteine residue is critical for biological activity (e.g., for studying chiral recognition or creating D-peptide therapeutics), Boc-D-Sec(Mob)-OH is the preferred building block. The Boc-based SPPS methodology, especially when employing in situ neutralization protocols [2], is known to minimize racemization compared to Fmoc-based strategies, which have documented issues with selenocysteine enantiomerization during coupling .

Large-Scale or High-Throughput Synthesis of Selenopeptides in Industrial Settings

For industrial or core-facility production of selenopeptides, the high and reproducible synthesis yields (73-74%) achievable for the Boc-Sec(alkyl)-OH class of building blocks from common starting materials [3] provide a reliable and cost-effective supply chain. The streamlined 'one-pot' deprotection protocol [1] further reduces processing time, solvent usage, and purification overhead, making Boc-D-Sec(Mob)-OH a compelling choice for process chemists focused on scalability and economy.

Avoiding Harsh and Toxic Reagents in Selenocysteine Deprotection Workflows

Procurement of Boc-D-Sec(Mob)-OH enables a safer and more environmentally benign synthesis route. Historically, the removal of benzyl (Bzl) or other stable Sec-protecting groups required harsh or toxic reagents. The Mob group's 'extreme lability' to mild deprotection conditions [4] allows laboratories to bypass these hazardous reagents, aligning with green chemistry principles and improving laboratory safety without compromising deprotection efficiency.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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